molecular formula C8H9ClN2O B061572 N-(5-Chloro-6-methylpyridin-2-yl)acetamide CAS No. 160115-16-2

N-(5-Chloro-6-methylpyridin-2-yl)acetamide

Cat. No.: B061572
CAS No.: 160115-16-2
M. Wt: 184.62 g/mol
InChI Key: RCNCLJXNLLFOFB-UHFFFAOYSA-N
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Description

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is also known by the name 6-Acetamido-3-chloro-2-picoline . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide typically involves the acylation of 5-chloro-6-methylpyridin-2-amine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the generated acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Chloro-6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 6-Acetamido-3-chloro-2-methylpyridine
  • 5-Chloro-6-methylpyridin-2-amine
  • N-(5-Bromo-6-methylpyridin-2-yl)acetamide

Comparison: N-(5-Chloro-6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉ClN₂O. Its structure features a pyridine ring with a chlorine atom and a methyl group at specific positions, along with an acetamide functional group. This unique arrangement contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound may serve as a potential broad-spectrum antimicrobial agent, particularly effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may inhibit growth in various cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways. For instance, it has been shown to interact with specific molecular targets that are crucial for cancer cell survival .

The mechanism by which this compound exerts its biological effects involves its interaction with enzymes or receptors within cells. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which in turn affect cellular processes such as proliferation and apoptosis . Further studies are necessary to elucidate the precise molecular targets involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
N-(5-Chloro-4-methylpyridin-2-yl)acetamideSimilar pyridine ringAntimicrobial properties
5-Chloro-N-(methyl)pyridin-2-aminesLacks acetamide groupModerate antibacterial activity
N-(3-Chloropyridin-4-yl)acetamideDifferent chlorine positionAntiviral activity

This comparison highlights how the specific substitution pattern on the pyridine ring influences the biological activity of this compound, potentially enhancing its efficacy compared to other related compounds .

Case Studies and Research Findings

Recent studies have underscored the potential applications of this compound in drug development:

  • Anticancer Screening : A study assessing various compounds for their ability to inhibit PRMT5 showed promising results for this compound, indicating an IC50 value that suggests effective inhibition in cancer cells lacking MTAP .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound exhibited notable activity against multi-drug resistant bacterial strains, making it a candidate for further development as an antibiotic .

Properties

IUPAC Name

N-(5-chloro-6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNCLJXNLLFOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576141
Record name N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160115-16-2
Record name N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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